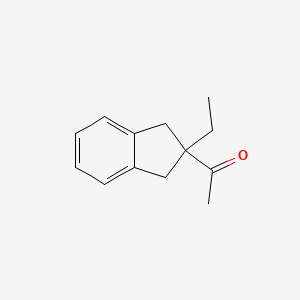

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUORZGFSOHSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451240 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161695-23-4 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Chemical Differentiation of 2-Acetylindane and 2-Acetyl-2-ethylindan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1] Its rigid framework provides a valuable template for designing therapeutic agents with specific three-dimensional orientations, leading to the development of notable drugs such as the CGRP receptor antagonist Indinavir and the anti-inflammatory agent Sulindac.[1] The functionalization of the indane nucleus allows for extensive structure-activity relationship (SAR) studies, making its derivatives attractive candidates for targeting a wide array of biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases.[1][2][3]

This technical guide provides a detailed comparative analysis of two closely related indane derivatives: 2-acetylindane and 2-acetyl-2-ethylindan. While differing by only a single ethyl group, this seemingly minor structural modification imparts significant changes in their physicochemical properties, reactivity, and synthetic accessibility. Understanding these differences is critical for researchers in drug design and chemical synthesis, as such substitutions can profoundly impact a molecule's biological activity, metabolic stability, and formulation characteristics. We will explore the core distinctions between these two compounds, from their fundamental structure and properties to their synthesis and analytical characterization.

Part 1: Core Molecular Structure Analysis

The fundamental difference between the two molecules lies in the substitution at the C2 position of the indane ring. This single alteration is the genesis of all subsequent variations in their chemical and physical behavior.

-

2-Acetylindane : The structure features an acetyl group (–COCH₃) attached to the C2 carbon of the 2,3-dihydro-1H-indene core.[4] This carbon is a methine group, bonded to a single hydrogen atom. The presence of this α-hydrogen, adjacent to the carbonyl group, is a key feature dictating its chemical reactivity.

-

2-Acetyl-2-ethylindan : In this derivative, the C2 position is substituted with both an acetyl group and an ethyl group (–CH₂CH₃). This transforms the C2 carbon into a quaternary center, completely removing the α-hydrogen. This substitution introduces greater steric bulk and alters the local electronic environment.

Below is a direct visual comparison of their chemical structures.

Caption: Chemical structures of 2-Acetylindane and 2-Acetyl-2-ethylindan.

Part 2: Comparative Physicochemical Properties

The addition of an ethyl group introduces predictable yet significant changes to the molecule's physicochemical profile. These properties are crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | 2-Acetylindane | 2-Acetyl-2-ethylindan | Rationale for Difference |

| Molecular Formula | C₁₁H₁₂O[4] | C₁₃H₁₆O | Addition of a C₂H₄ unit. |

| Molecular Weight | 160.21 g/mol [4] | 188.27 g/mol | Increased mass from the ethyl group. |

| XLogP3-AA (Lipophilicity) | 1.9[4] | ~2.8 (Estimated) | The added alkyl (ethyl) chain increases the nonpolar character, making the molecule more lipophilic. |

| Hydrogen Bond Donors | 0[4] | 0 | Neither molecule has a hydrogen atom bonded to a highly electronegative atom like O or N. |

| Hydrogen Bond Acceptors | 1[4] | 1 | The carbonyl oxygen in the acetyl group acts as a hydrogen bond acceptor in both molecules. |

| Rotatable Bond Count | 1[4] | 3 | The ethyl group introduces two additional rotatable single bonds (C-C bonds). |

| Topological Polar Surface Area (TPSA) | 17.1 Ų[4] | 17.1 Ų | TPSA is calculated based on polar atoms (oxygen in this case). Since the polar acetyl group is unchanged, the TPSA remains the same. |

| Reactivity at C2 | Acidic α-hydrogen present | No α-hydrogen | The C-H bond at C2 in 2-acetylindane is acidic and allows for enolate formation. This site is blocked in the ethyl derivative. |

Part 3: Synthesis and Chemical Reactivity

The synthetic pathways to these molecules and their subsequent reactivity are fundamentally dictated by the substitution at the C2 position.

Synthesis Pathways

The synthesis of 2-acetyl-2-ethylindan logically proceeds from 2-acetylindane, leveraging the reactivity of the C2 position.

Caption: Synthetic relationship between 2-Acetylindane and 2-Acetyl-2-ethylindan.

Experimental Protocol: Synthesis of 2-Acetyl-2-ethylindan from 2-Acetylindane

This protocol describes a standard alkylation procedure based on the generation of an enolate intermediate.

Core Principle: The α-proton at the C2 position of 2-acetylindane is sufficiently acidic to be removed by a strong base, forming a nucleophilic enolate. This enolate then reacts with an electrophilic ethyl source, such as ethyl iodide, via an Sₙ2 reaction to form the C-C bond, yielding 2-acetyl-2-ethylindan.

Materials:

-

2-Acetylindane

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (C₂H₅I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Solvent Addition: Add anhydrous THF to the flask via syringe. Cool the resulting suspension to 0°C in an ice bath.

-

Enolate Formation: Dissolve 2-acetylindane (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 1 hour at this temperature to ensure complete deprotonation and formation of the sodium enolate.

-

Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-acetyl-2-ethylindan.

Comparative Reactivity

The presence or absence of the C2 α-hydrogen creates a significant divergence in the chemical reactivity of these two compounds.

-

2-Acetylindane:

-

Enolization: Readily forms an enol or enolate in the presence of acid or base, respectively. This makes the C2 position a potent nucleophile.

-

Further Alkylation: As demonstrated in the synthesis above, it can be alkylated at the C2 position.

-

Aldol and Claisen Condensations: The enolate can participate in condensation reactions with other carbonyl-containing compounds.

-

-

2-Acetyl-2-ethylindan:

-

No C2 Reactivity: The quaternary C2 carbon is non-reactive towards bases or electrophiles seeking an α-proton.

-

Carbonyl Reactivity: The primary sites of reactivity are the carbonyl group itself (e.g., reduction to an alcohol, Grignard addition) and the methyl protons of the acetyl group, which are significantly less acidic than the C2 proton of 2-acetylindane.

-

Part 4: Comparative Spectroscopic Signatures

The structural differences are clearly reflected in their spectroscopic data, providing definitive methods for their identification and differentiation.

| Spectroscopic Method | Expected Signature for 2-Acetylindane | Expected Signature for 2-Acetyl-2-ethylindan |

| ¹H NMR | A characteristic multiplet signal for the single proton at the C2 position. A singlet for the three methyl protons (–COCH₃). | Absence of the C2 proton signal. Presence of signals for the ethyl group: a quartet for the –CH₂– protons and a triplet for the –CH₃ protons. |

| ¹³C NMR | A signal for the tertiary C2 carbon (CH). | The C2 carbon signal will be shifted (typically downfield) and will appear as a quaternary carbon (C). Two additional signals will be present for the ethyl group carbons. |

| IR Spectroscopy | Strong C=O stretch (typically ~1715 cm⁻¹). C-H stretches for the aromatic and aliphatic portions. | Strong C=O stretch, potentially at a slightly different wavenumber due to altered steric and electronic environment. Additional C-H stretches corresponding to the ethyl group. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160.21. | Molecular ion peak (M⁺) at m/z = 188.27. Fragmentation patterns will differ, with the ethylindan derivative showing a potential loss of an ethyl radical (m/z = 29). |

Conclusion

The transformation of 2-acetylindane to 2-acetyl-2-ethylindan via the introduction of a single ethyl group provides a classic example of how minor structural modifications can have a cascading effect on a molecule's properties. This change eliminates the key reactive site at the C2 position, increases lipophilicity, and alters the molecule's steric profile. For scientists in drug discovery, this has profound implications. The ethylated compound would exhibit different ADME properties and could interact with a biological target in a completely different manner—the ethyl group could either provide beneficial hydrophobic interactions or cause a steric clash that prevents binding. A thorough understanding of these structure-property and structure-reactivity relationships is therefore indispensable for the rational design of novel chemical entities and the development of robust synthetic methodologies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116341, 2-Acetylindane. Available: [Link]

-

Eburon Organics. Indane Derivatives. Available: [Link]

-

Abdallah, N. A., el-Shabrawy, O., & el-Eraky, W. (1997). Synthesis of some indane derivatives of central muscle relaxant and anticonvulsant profiles. Il Farmaco, 52(12), 733–739. Available: [Link]

-

ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Available: [Link]

-

MDPI. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available: [Link]

Sources

A Technical Guide to the Structural Differentiation of 2-acetyl-2-ethylindan and 2-acetyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the indan scaffold and its derivatives are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1] Subtle modifications to the indan core can lead to profound changes in biological activity, making precise structural characterization paramount. This guide provides an in-depth technical comparison of two closely related indan derivatives: 2-acetyl-2-ethylindan and 2-acetyl-1-indanone. While both molecules share a common indan framework and an acetyl group, their structural and electronic differences, stemming from the presence of a ketone on the five-membered ring in 2-acetyl-1-indanone, lead to distinct chemical properties and reactivity. This document will explore these differences through a detailed analysis of their structures, synthetic accessibility, and spectroscopic signatures.

Introduction: The Indan Moiety in Drug Discovery

The indan framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. This guide focuses on two derivatives, 2-acetyl-2-ethylindan and 2-acetyl-1-indanone, to highlight how a single functional group change on the indan core can significantly alter the molecule's overall characteristics. Understanding these differences is crucial for the rational design and development of novel therapeutics.

Structural and Electronic Comparison

The core structural difference between 2-acetyl-2-ethylindan and 2-acetyl-1-indanone lies in the oxidation state of the C1-position of the indan ring. In 2-acetyl-1-indanone, this position is a carbonyl group, which has profound effects on the molecule's electronics and reactivity compared to the methylene group in 2-acetyl-2-ethylindan.

dot

Caption: Core structural differences between the two molecules.

2-acetyl-2-ethylindan: A Non-Enolizable Ketone

In 2-acetyl-2-ethylindan, the acetyl group is attached to a quaternary carbon (C2) of the indan ring. This carbon is also substituted with an ethyl group. A key feature of this molecule is the absence of a proton on the carbon alpha to the acetyl carbonyl group. This makes the acetyl group non-enolizable , meaning it cannot form an enol or enolate under typical basic or acidic conditions. This lack of enolization significantly impacts its reactivity, limiting its participation in reactions that proceed through an enolate intermediate.

2-acetyl-1-indanone: A β-Diketone Analogue with Keto-Enol Tautomerism

Conversely, 2-acetyl-1-indanone possesses a carbonyl group at the C1 position of the indan ring, making it a 1,3-dicarbonyl compound, or more specifically, a β-diketone analogue. The acetyl group is attached to the C2 position, which is alpha to the indanone carbonyl. The proton on C2 is acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, and the molecule exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a defining characteristic of 2-acetyl-1-indanone and is the primary driver of its distinct reactivity.

dot

Caption: Keto-enol tautomerism in 2-acetyl-1-indanone.

Comparative Synthetic Accessibility

The synthetic routes to these two molecules are fundamentally different, reflecting their distinct structural features.

Synthesis of 2-acetyl-1-indanone

2-acetyl-1-indanone is a commercially available compound and can be synthesized through various methods, a common one being the acylation of 1-indanone.

Experimental Protocol: Acylation of 1-indanone

-

Enolate Formation: 1-indanone is treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the corresponding enolate.

-

Acylation: The enolate is then reacted with an acetylating agent, typically acetyl chloride or acetic anhydride, to introduce the acetyl group at the C2 position.

-

Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure 2-acetyl-1-indanone.

Proposed Synthesis of 2-acetyl-2-ethylindan

Hypothetical Experimental Protocol: α-Alkylation of 2-acetylindane

-

Enolate Formation: 2-acetylindane would be deprotonated at the carbon alpha to the acetyl group using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the lithium enolate.

-

Alkylation: An ethylating agent, such as iodoethane or bromoethane, is then added to the enolate solution. The enolate acts as a nucleophile, attacking the ethyl halide in an SN2 reaction to form the C-C bond.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted.

-

Purification: The desired 2-acetyl-2-ethylindan is then isolated and purified using column chromatography.

An alternative approach could involve a Friedel-Crafts acylation of 2-ethylindane. However, this method is likely to be less regioselective and could lead to a mixture of products.

Spectroscopic Differentiation

The structural differences between the two molecules give rise to distinct spectroscopic signatures, which can be used for their unambiguous identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

| Proton Environment | 2-acetyl-2-ethylindan (Predicted) | 2-acetyl-1-indanone (Reported) |

| Acetyl (CH₃) | Singlet, ~2.1-2.3 ppm | Singlet, ~2.4-2.6 ppm (deshielded by two carbonyls) |

| Ethyl (CH₂) | Quartet, ~1.5-1.7 ppm | - |

| Ethyl (CH₃) | Triplet, ~0.8-1.0 ppm | - |

| Indan CH₂ (C1 & C3) | Complex multiplets, ~2.8-3.3 ppm | C3-CH₂: Multiplet, ~3.6 ppm |

| Indan CH (C2) | - | Methine CH: Multiplet, ~4.1 ppm (in enol form) |

| Aromatic Protons | Multiplets, ~7.1-7.3 ppm | Multiplets, ~7.3-7.8 ppm (deshielded by C1-carbonyl) |

¹³C NMR Spectroscopy:

| Carbon Environment | 2-acetyl-2-ethylindan (Predicted) | 2-acetyl-1-indanone (Reported) |

| Acetyl (C=O) | ~208-212 ppm | ~204 ppm |

| Indanone (C=O) | - | ~195 ppm |

| Acetyl (CH₃) | ~28-32 ppm | ~29 ppm |

| Ethyl (CH₂) | ~25-29 ppm | - |

| Ethyl (CH₃) | ~8-12 ppm | - |

| Indan C2 | Quaternary, ~50-55 ppm | Methine, ~60 ppm |

| Indan C1 & C3 | ~35-40 ppm | C3: ~32 ppm |

| Aromatic Carbons | ~124-145 ppm | ~124-153 ppm |

The key distinguishing features in the NMR spectra will be the presence of signals for the ethyl group in 2-acetyl-2-ethylindan and their absence in 2-acetyl-1-indanone. Furthermore, the chemical shifts of the protons and carbons in the five-membered ring will be significantly different due to the presence of the C1-carbonyl in 2-acetyl-1-indanone.

Infrared (IR) Spectroscopy

| Functional Group | 2-acetyl-2-ethylindan (Predicted) | 2-acetyl-1-indanone (Keto/Enol) |

| C=O (Acetyl) | Strong, sharp peak at ~1710-1720 cm⁻¹ | Strong, sharp peak at ~1720 cm⁻¹ (keto) |

| C=O (Indanone) | - | Strong, sharp peak at ~1680 cm⁻¹ (keto) |

| C=C (Enol) | - | Medium peak at ~1640 cm⁻¹ |

| O-H (Enol) | - | Broad peak at ~2500-3200 cm⁻¹ (intramolecular H-bonding) |

| C-H (Aliphatic) | Peaks at ~2850-2960 cm⁻¹ | Peaks at ~2850-2960 cm⁻¹ |

| C-H (Aromatic) | Peaks at ~3000-3100 cm⁻¹ | Peaks at ~3000-3100 cm⁻¹ |

The IR spectrum of 2-acetyl-1-indanone will be more complex due to the keto-enol equilibrium, exhibiting carbonyl stretches for both the acetyl and indanone groups in the keto form, as well as characteristic C=C and broad O-H stretches from the enol tautomer.[1] In contrast, 2-acetyl-2-ethylindan will show a single, strong carbonyl absorption for the acetyl group.

Mass Spectrometry (MS)

Both molecules have the same nominal mass, but their fragmentation patterns under electron ionization (EI) are expected to differ significantly.

2-acetyl-2-ethylindan:

-

α-cleavage: The primary fragmentation pathway is expected to be the cleavage of the bond between the acetyl carbonyl and the C2 of the indan ring, leading to a stable acylium ion at m/z 43 (CH₃CO⁺), which will likely be the base peak.

-

Loss of Ethyl Radical: Loss of an ethyl radical (•CH₂CH₃, 29 u) from the molecular ion would result in a fragment at m/z [M-29]⁺.

-

Indan Ring Fragmentation: Further fragmentation of the indan ring would lead to characteristic aromatic fragments.

2-acetyl-1-indanone:

-

McLafferty-type Rearrangement: The presence of the indanone carbonyl could facilitate a McLafferty-type rearrangement, although less common in cyclic systems.

-

Loss of Acetyl Radical: Loss of an acetyl radical (•COCH₃, 43 u) could occur, giving a fragment at m/z [M-43]⁺.

-

Complex Fragmentation: The presence of two carbonyl groups and the enol form will lead to a more complex fragmentation pattern, potentially involving rearrangements and losses of CO and other small neutral molecules.

dot

Sources

Technical Guide: Physical Properties & Synthesis of 2-Acetyl-2-ethylindan

[1]

Executive Summary

2-Acetyl-2-ethylindan (IUPAC: 1-(2-ethyl-2,3-dihydro-1H-inden-2-yl)ethanone) is a lipophilic ketone intermediate primarily utilized in the pharmaceutical industry.[1] It serves as the structural scaffold for Atipamezole (Antisedan®), a potent

Chemical Identity & Structural Analysis[1][2][3][4]

| Attribute | Detail |

| Common Name | 2-Acetyl-2-ethylindan |

| IUPAC Name | 1-(2-ethyl-2,3-dihydro-1H-inden-2-yl)ethanone |

| CAS Registry Number | 161695-23-4 |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| SMILES | CCC1(CC2=CC=CC=C2C1)C(=O)C |

| Structure Description | An indan ring substituted at the C2 position with both an ethyl group and an acetyl group, creating a quaternary carbon center.[1][3] |

Structural Visualization

The following diagram illustrates the core structure and the quaternary carbon center (C2) which is the site of the critical alkylation step.

Figure 1: Structural connectivity of 2-acetyl-2-ethylindan highlighting the quaternary C2 center.[1]

Physical Properties (Thermodynamic Profile)

The following data points are essential for isolation and purification protocols.

| Property | Value | Condition / Context |

| Boiling Point | 217 °C | Standard Atmospheric Pressure (760 mmHg) [1][2] |

| Physical State | Liquid / Low-melting Solid | At 25 °C. Often handled as an oil in crude synthesis.[1] |

| Density (Predicted) | ~1.05 – 1.08 g/mL | Based on structural analogs (2-acetylindan).[1] |

| Solubility | High | Soluble in organic solvents (Dichloromethane, Acetone, Ethyl Acetate).[1][2] |

| Solubility | Low / Insoluble | Water (Lipophilic nature dominates).[1][2] |

| Flash Point | > 100 °C | Predicted based on BP and structure.[1][2] |

Technical Insight: The boiling point of 217 °C allows for purification via high-vacuum distillation if required, though in industrial workflows (e.g., Atipamezole production), it is often carried forward as a crude oil after solvent removal due to its thermal stability relative to the subsequent brominated intermediate.[1][2]

Synthesis & Experimental Methodology

The synthesis of 2-acetyl-2-ethylindan is a classic enolate alkylation .[1] It requires precise control of base strength and stoichiometry to prevent poly-alkylation or ring opening.[1]

Reaction Pathway

Precursor: 2-Acetylindan (CAS 33982-85-3)

Reagents: Ethyl Iodide (EtI), Potassium tert-butoxide (KOtBu) or Potassium Carbonate (

Figure 2: Synthesis workflow from 2-acetylindan to the target intermediate.

Protocol: Alkylation of 2-Acetylindan

Adapted from patent methodologies for Atipamezole synthesis [3][4].[1]

-

Enolization: Dissolve 2-acetylindan (1.0 eq) in dry acetone. Add Potassium Carbonate (anhydrous, 3.0 - 5.0 eq) to generate the enolate in situ.[1][2] Note: Stronger bases like KOtBu in THF can be used for faster rates but require strictly anhydrous conditions.[1][2]

-

Alkylation: Add Ethyl Iodide (1.1 - 1.5 eq) dropwise. The reaction is typically heated to reflux (approx. 56 °C for acetone) to drive the kinetics.[1][2]

-

Monitoring: Monitor via TLC or GC. The starting material (2-acetylindan) is a solid, while the product is an oil/low-melting solid.[1][2]

-

Checkpoint: Disappearance of the C2-H proton signal in NMR or shift in retention time.

-

-

Work-up: Filter off inorganic salts (

). Concentrate the filtrate under reduced pressure. -

Purification: The residue is partitioned between water and an organic solvent (e.g., Toluene or DCM).[1][2] The organic layer is dried and concentrated.[1]

-

Validation: The crude product should have a boiling point consistent with 217 °C . If distillation is performed, collect the fraction at this temperature (atmospheric) or corrected for reduced pressure.

-

Application: Atipamezole Synthesis

The primary utility of 2-acetyl-2-ethylindan is as the "Backbone B" in the synthesis of Atipamezole .[1]

-

Step 1 (Target): 2-Acetylindan

2-Acetyl-2-ethylindan .[1][5][6][7][8] -

Step 2: Bromination of the acetyl group to form 2-bromoacetyl-2-ethylindan .[1][5][6][7][8][9]

-

Step 3: Cyclization with formamide to form the imidazole ring.[1][2]

-

Step 4: Salt formation (HCl) to yield Atipamezole Hydrochloride (MP: 218-222 °C) [4].[1]

Critical Quality Attribute (CQA): The purity of 2-acetyl-2-ethylindan directly dictates the yield of the imidazole cyclization.[1] Unreacted 2-acetylindan will lead to "des-ethyl" impurities which are difficult to separate from the final API.[1]

References

-

PubChem Compound Summary . 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 161695-23-4).[1] National Center for Biotechnology Information.[1] Link

-

ChemSrc . Ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- Properties and Derivatives. (Data inferred from structural analogs and patent data linked to CAS 161695-23-4). Link

-

Wai, W., et al. (1995).[1][2] A Concise Synthesis of Atipamezole. Synthesis, 1995(2), 139-140.[1][2][6][8] (Describes the alkylation logic and conditions).

-

Karjalainen, A., et al. (1989).[1][2] Process for the preparation of substituted imidazoles. European Patent EP0310745B1.[1] (Details the synthetic route and physical properties of intermediates). Link

Sources

- 1. Atipamezole | C14H16N2 | CID 71310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 3. 2-Ethylindan | C11H14 | CID 41747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetylindane | C11H12O | CID 11116341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8431717B2 - Process for the preparation of 5-(2-ethyl-dihydro-1H-inden-2-yl)-1H-imidazole and salts thereof - Google Patents [patents.google.com]

- 6. US20110028733A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-acetyl-2-ethylindan from 2-acetylindane

Executive Summary

This Application Note details the protocol for the synthesis of 2-acetyl-2-ethylindan from 2-acetylindane . The transformation involves the construction of a quaternary carbon center at the C2 position of the indane ring via enolate alkylation.

Critical Challenge: The primary synthetic hurdle is regioselectivity . 2-Acetylindane possesses two distinct enolizable positions:

-

The

-methyl group (acetyl side chain): Kinetically accessible, less hindered. -

The

-methine carbon (C2 of the indane ring): Thermodynamically favored (forms a tetrasubstituted enolate) but sterically hindered.

To successfully synthesize the target 2-acetyl-2-ethylindan , the reaction conditions must be tuned to favor the thermodynamic enolate at the C2 position, avoiding the formation of the linear isomer (1-(indan-2-yl)butan-1-one).

Mechanistic Pathway & Logic

The synthesis relies on the generation of the thermodynamic enolate. Under reversible conditions or with sufficient equilibration time, the base will deprotonate the C2 methine proton. Although the methyl protons are kinetically more acidic (faster to deprotonate), the enolate formed at the C2 ring position is more stable due to higher substitution (Zaitsev-like stability).

Reaction Scheme & Pathway Analysis

Figure 1: Mechanistic pathway distinguishing between Kinetic (undesired) and Thermodynamic (desired) alkylation routes.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the gold standard for laboratory-scale synthesis, ensuring high regioselectivity through irreversible deprotonation followed by equilibration. Method B is a scalable, industrial-friendly approach using Phase Transfer Catalysis (PTC).

Method A: Sodium Hydride (NaH) in DMF (High Regioselectivity)

Recommended for initial synthesis and high purity requirements.

Reagents:

-

2-Acetylindane (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Ethyl Iodide (EtI) (1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Protocol:

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Base Preparation: Add NaH (1.2 equiv) to the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).

-

Enolate Formation: Cool the suspension to 0°C. Add 2-acetylindane dropwise (dissolved in minimal DMF).

-

Critical Step: Once addition is complete, warm the mixture to 50–60°C for 1 hour . This heating step is essential to allow the kinetic enolate (methyl) to equilibrate to the thermodynamic enolate (ring C2). Hydrogen gas evolution will be observed.

-

-

Alkylation: Cool the mixture back to 0°C. Add Ethyl Iodide (1.5 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS.

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Phase Transfer Catalysis (PTC)

Recommended for process scale-up; avoids pyrophoric NaH.

Reagents:

-

2-Acetylindane (1.0 equiv)

-

Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (2.0 equiv)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Toluene (Solvent)[10]

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Protocol:

-

Biphasic Setup: In a reactor, dissolve 2-acetylindane and TBAB in Toluene.

-

Base Addition: Add 50% NaOH solution. The mixture will form two layers.

-

Alkylation: Add Ethyl Bromide/Iodide vigorously.

-

Reaction: Heat the biphasic mixture to 60–70°C with vigorous mechanical stirring (essential for phase transfer).

-

Mechanism Note: The quaternary ammonium salt transports the hydroxide anion into the organic phase as a "naked," highly reactive ion. The steric bulk of the catalyst and the thermal conditions favor the thermodynamic enolate.[3]

-

Workup: Separate phases. Wash organic phase with water and dilute HCl (to neutralize residual base). Distill solvent.

Data Analysis & Validation

To confirm the synthesis of the correct regioisomer, compare the spectral fingerprints.

| Feature | 2-Acetylindane (Starting Material) | 2-Acetyl-2-ethylindan (Target) | 1-(Indan-2-yl)butan-1-one (Side Product) |

| C2 Proton (NMR) | Multiplet (1H) at ~3.5 ppm | Absent (Quaternary Center) | Multiplet (1H) present |

| Acetyl Methyl | Singlet (3H) at ~2.2 ppm | Singlet (3H) at ~2.1 ppm | Absent (Converted to propyl) |

| Ethyl Group | Absent | Triplet (3H) & Quartet (2H) | Triplet & Multiplet (Propyl chain) |

| GC-MS (m/z) | 160 [M]+ | 188 [M]+ | 188 [M]+ (Isomer) |

Key Diagnostic: In ^1H NMR, the disappearance of the C2 methine proton combined with the retention of the acetyl methyl singlet confirms the formation of the quaternary center. If the acetyl methyl singlet disappears and becomes a triplet/multiplet, you have alkylated the side chain (Kinetic product).

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Steric hindrance at C2 prevents S_N2 attack.

-

Fix: Switch leaving group from Bromide to Iodide (better leaving group). Increase reaction temperature to 80°C (Method B).

-

-

Issue: Side Chain Alkylation (Kinetic Product).

-

Cause: Insufficient equilibration time or temperature too low during enolate formation.[2]

-

Fix (Method A): Increase the "aging" time of the enolate at 60°C before adding the alkyl halide.

-

-

Issue: O-Alkylation (Enol Ether formation).

-

Cause: Hard electrophile or highly polar solvent.

-

Fix: Ensure EtI is used (softer electrophile than EtBr/EtCl). In Method A, adding a small amount of non-polar co-solvent (Toluene) can reduce O-alkylation.

-

References

-

PubChem Compound Summary: 2-Acetylindane (CID 11116341). National Center for Biotechnology Information. Retrieved from [Link]

-

Enolate Regiochemistry: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Standard text on thermodynamic vs. kinetic control).

-

PTC Alkylation Precedent: "Synthesis of 2-Acetyl-2-[2-(ethoxycarbonyl)ethyl]cyclohexanone" (Analogous quaternary center formation via PTC). PrepChem. Retrieved from [Link]

-

Indane Derivative Properties: 2-Ethylindan (CID 41747). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Acetylindane | C11H12O | CID 11116341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mit.edu [web.mit.edu]

- 10. An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Atipamezole Intermediate: 2-Acetyl-2-ethylindan

Introduction

Atipamezole is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine.[1][2] The synthesis of Atipamezole involves the construction of a substituted indan moiety linked to an imidazole ring. A key intermediate in several synthetic routes to Atipamezole is 2-acetyl-2-ethylindan.[3] The strategic introduction of the ethyl group at the C2 position of the indan skeleton is a critical step that dictates the efficiency of the overall synthesis. This document provides a detailed technical guide for the preparation of 2-acetyl-2-ethylindan, focusing on the alkylation of 2-acetylindane. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism and practical, step-by-step procedures.

Reaction Mechanism: Alkylation of 2-Acetylindane

The synthesis of 2-acetyl-2-ethylindan is achieved through the alkylation of the α-carbon of the acetyl group in 2-acetylindane. This carbon is acidic due to its position between two electron-withdrawing carbonyl groups (the acetyl and the indanone carbonyl in its enol form), making it a reactive methylene compound. The reaction proceeds via a classic enolate-mediated C-alkylation.

The mechanism involves two primary steps:

-

Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), is used to abstract the acidic proton from the α-carbon of 2-acetylindane.[4][5] This deprotonation results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carbonyl groups, increasing the stability of the intermediate. The bulky nature of the tert-butoxide anion minimizes the likelihood of competing nucleophilic attack on the carbonyl carbons.[6]

-

Nucleophilic Attack (Alkylation): The resulting enolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an alkylating agent, in this case, ethyl iodide. This is a bimolecular nucleophilic substitution (SN2) reaction, where the enolate displaces the iodide ion, forming a new carbon-carbon bond and yielding the desired product, 2-acetyl-2-ethylindan.[7]

Experimental Protocols

This section outlines two detailed protocols for the synthesis of 2-acetyl-2-ethylindan. Protocol A describes the direct alkylation of 2-acetylindane, while Protocol B details an alternative route starting from 2-acetyl-1-indanone.

Protocol A: Alkylation of 2-Acetylindane

This protocol focuses on the direct ethylation of 2-acetylindane using potassium tert-butoxide as the base.

Materials and Equipment:

-

2-Acetylindane

-

Potassium tert-butoxide (KOt-Bu)

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylindane (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-acetyl-2-ethylindan.

Data Presentation: Reagent Quantities and Expected Yield

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| 2-Acetylindane | 1.0 | 160.21 | 1.60 g |

| Potassium tert-butoxide | 1.1 | 112.21 | 1.23 g |

| Ethyl iodide | 1.2 | 155.97 | 1.87 g |

| Expected Yield | 75-85% |

Protocol B: Alkylation of 2-Acetyl-1-indanone (Alternative Route)

This protocol describes the synthesis of a precursor, 2-acetyl-2-ethyl-1-indanone, which can be subsequently converted to 2-acetyl-2-ethylindan.

Materials and Equipment:

-

2-Acetyl-1-indanone

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-acetyl-1-indanone (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.

-

Alkylation: To the stirred suspension, add ethyl bromide (1.2 equivalents). Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-2-ethyl-1-indanone.

-

Further Conversion (Optional): The resulting 2-acetyl-2-ethyl-1-indanone can be converted to 2-acetyl-2-ethylindan through a subsequent reduction step (e.g., Wolff-Kishner or Clemmensen reduction), which is beyond the scope of this specific protocol.

Data Presentation: Reagent Quantities and Expected Yield for Precursor

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| 2-Acetyl-1-indanone | 1.0 | 174.19 | 1.74 g |

| Ethyl bromide | 1.2 | 108.97 | 1.31 g |

| Potassium carbonate | 1.5 | 138.21 | 2.07 g |

| Expected Yield | 80-90% |

Visualization of the Synthetic Workflow

Visualization of the Reaction Mechanism

References

- Wong, W. C., & Gluchowski, C. (1995). A concise synthesis of atipamezole. Synthesis, 1995(2), 139-140.

- Prous, J., & Castañer, J. (1990). Atipamezole. Drugs of the Future, 15(5), 448.

- Graziano, M. P., Maxham, C. P., & Malbon, C. C. (1990). U.S. Patent No. 4,933,348. Washington, DC: U.S.

- Roeda, D., et al. (2001). Synthesis of [11C]atipamezole, a potential PET ligand for the alpha2-adrenergic receptor in the brain. Journal of Labelled Compounds and Radiopharmaceuticals, 44(1), 1-10.

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

DailyMed. (2019). ANTISEDAN® (atipamezole hydrochloride). Retrieved from [Link]

-

Forte Healthcare. (n.d.). ATIPAZOLE. Retrieved from [Link]

-

Chegg. (2023, November 10). Complete the mechanism for the deprotonation of the given ketone by potassium tert-butoxide (KOt Bu ). Retrieved from [Link]

-

Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Retrieved from [Link]

-

ChemistNate. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

-

Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chegg.com [chegg.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. youtube.com [youtube.com]

Application Notes & Protocols: Strategic Use of Potassium tert-Butoxide for the C-Alkylation of 2-Acetylindane

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the alkylation of the α-carbon of 2-acetylindane utilizing potassium tert-butoxide (KOtBu). We delve into the mechanistic rationale for selecting KOtBu, a strong, sterically hindered, non-nucleophilic base, for efficient enolate generation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction optimization, safety and handling, and step-by-step experimental procedures to ensure reproducible, high-yield synthesis of 2-alkyl-2-acetylindane derivatives, which are valuable scaffolds in pharmaceutical development.

Introduction: The Strategic Role of Potassium tert-Butoxide in Enolate Chemistry

The alkylation of ketones at the α-carbon is a cornerstone of C-C bond formation in organic synthesis.[1] The process hinges on the selective deprotonation of an α-proton to generate a nucleophilic enolate intermediate, which subsequently attacks an electrophile, such as an alkyl halide.[2][3] The choice of base is paramount to the success of this transformation, dictating the efficiency of enolate formation while minimizing undesirable side reactions.[2]

Potassium tert-butoxide (KOtBu) is an exceptionally effective reagent for this purpose.[4][5] Its efficacy stems from two key properties:

-

High Basicity: KOtBu is a strong base (the pKa of its conjugate acid, tert-butanol, is approximately 17), capable of quantitatively deprotonating the α-carbon of ketones like 2-acetylindane (α-proton pKa ≈ 19-20).[6] This drives the equilibrium towards the formation of the potassium enolate, ensuring a high concentration of the active nucleophile.[2]

-

Steric Hindrance: The bulky tert-butyl group renders the alkoxide a poor nucleophile.[4][7] This steric shield is crucial as it prevents the base from competing with the enolate in attacking the electrophile or the ketone's carbonyl carbon, which could lead to unwanted side products.[7][8]

For a symmetrical ketone like 2-acetylindane, where both α-protons are chemically equivalent, the complexities of kinetic versus thermodynamic enolate control are circumvented, making it an ideal substrate for demonstrating this methodology.[1]

Mechanistic Pathway: Enolate Formation and Sₙ2 Alkylation

The alkylation proceeds via a two-step mechanism. First, KOtBu performs an acid-base reaction with 2-acetylindane to generate a resonance-stabilized potassium enolate. Second, the nucleophilic α-carbon of the enolate attacks the alkyl halide in a classic Sₙ2 reaction to form the new C-C bond.

Caption: Figure 1: Reaction Mechanism of 2-Acetylindane Alkylation.

Safety & Handling of Potassium tert-Butoxide

WARNING: Potassium tert-butoxide is a hazardous chemical that requires strict safety protocols.

-

Reactivity: It is a flammable solid that reacts violently with water and moisture.[9][10] It is also corrosive and can cause severe skin and eye burns.[11][12]

-

Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[10][11] Use of personal protective equipment (PPE), including flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves, is mandatory.[9]

-

Storage: Store KOtBu in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable solids, away from water and incompatible materials.[10][13]

Caption: Figure 2: Mandatory Safety Workflow for Handling KOtBu.

Detailed Experimental Protocol

This protocol details the alkylation of 2-acetylindane with iodomethane as a representative primary alkyl halide. The principles can be adapted for other primary and some secondary alkyl halides.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Acetylindane | C₁₁H₁₂O | 160.21 | 801 mg | 5.0 | Substrate |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 617 mg | 5.5 | Base (1.1 eq) |

| Iodomethane | CH₃I | 141.94 | 0.34 mL | 5.5 | Alkylating Agent (1.1 eq) |

| Tetrahydrofuran (THF) | C₄H₈O | - | 25 mL | - | Anhydrous, <50 ppm H₂O |

| Saturated NH₄Cl (aq) | - | - | 20 mL | - | For quenching |

| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - | For extraction |

| Brine | - | - | 20 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | - | ~2 g | - | For drying |

Step-by-Step Procedure

Caption: Figure 3: Step-by-Step Experimental Workflow Diagram.

-

Reaction Setup: Under a positive pressure of nitrogen, add 2-acetylindane (801 mg, 5.0 mmol) and 25 mL of anhydrous THF to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Enolate Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add potassium tert-butoxide (617 mg, 5.5 mmol, 1.1 eq) in portions over 5 minutes. Stir the resulting pale-yellow suspension at 0 °C for 30 minutes.

-

Alkylation: Add iodomethane (0.34 mL, 5.5 mmol, 1.1 eq) dropwise to the stirring suspension.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2-acetyl-2-methylindane as a clear oil.

Optimization and Troubleshooting

The success of the alkylation can be influenced by several factors. Optimization may be required when using different alkylating agents.

| Parameter | Variation | Rationale & Expected Outcome |

| Solvent | THF, Dioxane, DMF | THF is standard. DMF, a polar aprotic solvent, can accelerate Sₙ2 reactions but may require more stringent drying. |

| Temperature | 0 °C to RT to 60 °C | Most primary halides react well at room temperature. Less reactive electrophiles (e.g., secondary bromides) may require gentle heating. |

| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are the most reactive. For less reactive halides, adding a catalytic amount of NaI or KI can facilitate the reaction via in situ Finkelstein reaction. |

| Side Reactions | Elimination (E2) | If using secondary or bulky primary halides, E2 elimination can compete with Sₙ2 alkylation.[1] Using lower temperatures can favor the Sₙ2 pathway. |

| Incomplete Reaction | Ensure KOtBu is fresh and anhydrous. Older samples can be less active due to hydration/oxidation.[6] Ensure the reaction is truly moisture-free. |

Conclusion

Potassium tert-butoxide is a superior reagent for the α-alkylation of 2-acetylindane, offering high yields and operational simplicity due to its combined properties as a strong, sterically hindered base. The provided protocol is robust and can be adapted for the synthesis of a diverse library of 2-substituted indane derivatives. Careful adherence to anhydrous and inert atmosphere techniques is critical for achieving optimal and reproducible results.

References

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Potassium tert-Butoxide in Pharmaceutical Synthesis. Benchchem.

- Sarchem Labs. (n.d.). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Sarchem Labs.

- Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE - Safety Data Sheet. Loba Chemie.

- Sigma-Aldrich. (2011, February 11). Potassium tert-butoxide - Safety Data Sheet. Sigma-Aldrich.

- CymitQuimica. (2022, September 16). Potassium tert-butoxide - Safety Data Sheet. CymitQuimica.

- University of Georgia. (n.d.). Potassium tert-butoxide - Chemical Safety Sheet. UGA Research.

- Thermo Fisher Scientific. (2010, March 9). Potassium tert-butoxide - SAFETY DATA SHEET. Fisher Scientific.

- Actylis. (n.d.). Potassium Tert-Butoxide - API Intermediate. Actylis.

- Fiveable. (2025, September 15). Strong bases Definition - Organic Chemistry II Key Term. Fiveable.

-

Madasu, J., Shinde, S., Das, R., Patel, S., & Shard, A. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry, 18(42), 8346-8365. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium tert-butoxide. Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Alkylate a Ketone. Chemistry Steps. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetylindane. PubChem. Retrieved from [Link]

Sources

- 1. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Actylis - Potassium Tert-Butoxide - API Intermediate - TSCA (USA) [solutions.actylis.com]

- 6. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. research.uga.edu [research.uga.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. lobachemie.com [lobachemie.com]

Application Note: Cyclization of 2-Acetyl-2-Ethylindan with Formamide

Synthesis of 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole (Atipamezole Intermediate)[1]

Part 1: Executive Summary & Scientific Rationale

This Application Note details the protocol for converting 2-acetyl-2-ethylindan into the corresponding imidazole derivative, a critical intermediate in the synthesis of the

While the user query specifically targets the cyclization of the ketone with formamide, it is scientifically imperative to clarify that direct reaction of the unfunctionalized ketone with formamide (Leuckart reaction) typically yields the primary amine , not the imidazole. To achieve the oxidative cyclization required to form the imidazole ring, the industry-standard route (Orion-Yhtymä / Farmos OY process) necessitates an initial

Therefore, this guide presents the Two-Stage Activation-Cyclization Protocol :

-

Activation: Regioselective

-bromination of 2-acetyl-2-ethylindan. -

Cyclization: Condensation of the

-bromo intermediate with formamide at elevated temperatures to form the imidazole ring.

Mechanistic Insight

The reaction proceeds via a modified Bredereck Imidazole Synthesis .

-

Substitution: The

-bromo ketone reacts with formamide (acting as both solvent and nucleophile) to form an -

Condensation: A second equivalent of formamide condenses with the carbonyl, followed by dehydration and ring closure.

-

Selectivity Challenge: A major competing pathway is the formation of the oxazole derivative (via O-attack rather than N-attack). High temperatures (

) and specific workup conditions are required to thermodynamically favor the imidazole or hydrolyze the less stable oxazole.

Part 2: Experimental Protocol

2.1. Reagents and Equipment[1][2][3][4]

| Reagent | Role | Specifications | Hazard Class |

| 2-Acetyl-2-ethylindan | Substrate | >98% Purity | Irritant |

| Bromine (Br | Halogenating Agent | Reagent Grade | Corrosive/Toxic |

| Formamide | Reagent/Solvent | Deionized, Dry | Teratogen |

| Dichloromethane (DCM) | Solvent (Step 1) | Anhydrous | Carcinogen |

| HCl (conc.) | Workup Reagent | 37% | Corrosive |

| Ammonium Hydroxide | Neutralization | 28-30% | Corrosive |

Equipment:

-

Glass-lined reactor or 3-neck RBF (Round Bottom Flask).

-

Dean-Stark trap (optional, if water removal is attempted, though difficult with Formamide).

-

High-temperature oil bath (capable of

). -

Overhead mechanical stirrer (essential for viscosity changes).

2.2. Step-by-Step Methodology

Note: This protocol assumes a starting scale of 100 mmol of ketone. Adjust volumes proportionally.

Rationale: The acetyl group must be functionalized to create a leaving group for the subsequent nucleophilic attack by formamide.

-

Dissolution: Dissolve 2-acetyl-2-ethylindan (18.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL) in a 250 mL reaction flask equipped with a pressure-equalizing addition funnel.

-

Bromination: Cool the solution to 0–5°C. Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes.

-

Process Control: The red color of bromine should dissipate rapidly. If color persists, pause addition.

-

Tip: A catalytic amount of HBr/acetic acid can initiate the reaction if there is an induction period.

-

-

Quench: Once addition is complete and the solution is colorless/pale yellow, wash the organic layer with saturated NaHCO

(2 x 50 mL) and water (50 mL). -

Isolation: Dry the organic phase over MgSO

, filter, and concentrate in vacuo to yield the crude 2-bromoacetyl-2-ethylindan .-

Checkpoint: The product is lachrymatory (tear-inducing). Handle in a fume hood. Yield is typically quantitative. Use immediately in Stage 2 due to instability.

-

Rationale: High thermal energy is required to drive the condensation and dehydrative cyclization.

-

Setup: Place the crude 2-bromoacetyl-2-ethylindan from Stage 1 into a reactor. Add Formamide (excess, typically 5–10 molar equivalents, ~40–50 mL).

-

Thermal Ramp: Heat the mixture to 160–170°C with vigorous stirring.

-

Critical Parameter: Do not exceed 180°C to minimize degradation. Do not run below 150°C, as this favors the oxazole byproduct or incomplete cyclization.

-

-

Reaction Duration: Maintain temperature for 3–5 hours .

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or HPLC.[5] The starting bromo-ketone should disappear rapidly. Look for the appearance of the imidazole (polar) and oxazole (less polar).

-

-

Hydrolysis (Optional but Recommended):

-

After cooling to ~80°C, add 10% HCl (50 mL) and stir for 1 hour.

-

Why? This hydrolyzes any N-formyl imidazole intermediates and destroys the oxazole byproduct (which is acid-labile), converting it back to the amino-ketone or other separable species.

-

-

Workup & Purification:

-

Cool to room temperature.[5]

-

Wash the acidic aqueous solution with DCM (2 x 30 mL) to remove non-basic impurities (polymers/tars).

-

Basification: Basify the aqueous layer to pH 10–11 using Ammonium Hydroxide or NaOH. The imidazole product will precipitate or oil out.

-

Extraction: Extract with Ethyl Acetate or DCM (3 x 50 mL).

-

Crystallization: The crude product can often be crystallized from Ethyl Acetate/Hexane or converted to the HCl salt for higher purity.

-

Part 3: Process Visualization

3.1. Reaction Pathway Analysis

The following diagram illustrates the transformation from the ketone to the target imidazole, highlighting the critical bromination step and the oxazole divergence.

Figure 1: Reaction pathway for the synthesis of the Atipamezole intermediate. Note the divergence between Oxazole and Imidazole formation.

3.2. Experimental Workflow

This flowchart guides the operator through the critical decision points during the execution.

Figure 2: Step-by-step operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / High Oxazole | Reaction temperature too low (<150°C). | Ensure internal temperature reaches 160–170°C. Extend reaction time. |

| Dark/Tarred Product | Thermal degradation or impure formamide. | Use fresh formamide. Ensure nitrogen blanket during heating. |

| Incomplete Bromination | Old bromine or wet solvent. | Use fresh Br |

| Product stuck in Aqueous | pH not high enough during extraction. | The imidazole is a base. Ensure pH > 10 before extraction. |

Part 5: References

-

Wai, W., et al. (1995). A Concise Synthesis of Atipamezole. Synthesis, 1995(2), 139-140.[2][4][6][7]

-

Core Reference: Describes the bromination and formamide cyclization sequence specifically for Atipamezole.

-

-

Karjalainen, A., et al. (1989). Process for the preparation of imidazole derivatives. EP 0310745 B1.

-

Industrial Protocol: Details the Farmos OY method for indan-imidazole synthesis.

-

-

Bredereck, H., & Theilig, G. (1953). Formamide reactions; synthesis of imidazoles. Chemische Berichte.

-

Mechanistic Foundation: Establishes the general reactivity of

-halo ketones with formamide.

-

-

Kavanagh, R. L. (2010). Atipamezole: A Review. Journal of Veterinary Pharmacology.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. mdpi.com [mdpi.com]

- 4. US8431717B2 - Process for the preparation of 5-(2-ethyl-dihydro-1H-inden-2-yl)-1H-imidazole and salts thereof - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing O-Alkylation in 2-Acetylindane Reactions

Topic: Optimization of C-Alkylation vs. O-Alkylation in 2-Acetylindane Derivatives Doc ID: TS-ORG-2AI-001 Last Updated: February 21, 2026

Introduction: The Ambident Enolate Challenge

You are likely reading this guide because your alkylation of 2-acetylindane yielded an unexpected enol ether (O-alkylation) instead of the desired C-alkylated product, or a difficult-to-separate mixture of both.

2-Acetylindane is a

-

The Oxygen (Hard Nucleophile): High electronegativity, high charge density.

-

The

-Carbon (Soft Nucleophile): The 2-position of the indane ring; lower electronegativity, polarizable.

To minimize O-alkylation, you must engineer your reaction conditions to favor the "Soft-Soft" interaction or exploit "Tight Ion Pairing." This guide provides the mechanistic insight and practical protocols to achieve high C-selectivity.

Module 1: Mechanistic Diagnostic (The "Why")

Understanding why O-alkylation occurs is the first step to preventing it. The selectivity is governed principally by the Hard-Soft Acid-Base (HSAB) Theory and Solvent/Counterion effects .

Visualizing the Pathway

The following diagram illustrates the divergent pathways. To maximize C-alkylation, we must block the upper path (O-attack) and facilitate the lower path.

Figure 1: Divergent reaction pathways for the ambident enolate of 2-acetylindane.

Module 2: Troubleshooting Workflow

Use this decision matrix to identify the specific variable causing your side products.

The "Knobs" of Selectivity

| Variable | Favors O-Alkylation (Avoid) | Favors C-Alkylation (Target) | Mechanistic Reason |

| Solvent | Polar Aprotic (DMSO, DMF, HMPA) | Low Polarity / Protic (THF, Toluene, Acetone/Alcohol*) | Polar aprotic solvents solvate the cation, leaving the enolate "naked" and highly reactive at the most electronegative site (Oxygen). |

| Counterion | Large / Soft (K$^+ | Small / Hard (Li | Li |

| Leaving Group | Hard (Tosylate, Mesylate, Cl | Soft (Iodide, Bromide) | Soft electrophiles (Alkyl Iodides) prefer the soft nucleophilic site (Carbon) per HSAB theory. |

| Additives | Crown Ethers (18-Crown-6) | None | Crown ethers sequester the cation, breaking the ion pair and exposing the Oxygen. |

*Note: While protic solvents shield Oxygen via H-bonding, they can be nucleophilic.[2] THF or Toluene is often preferred for pure C-alkylation.

Diagnostic Logic Tree

Figure 2: Step-by-step troubleshooting logic for minimizing enol ether formation.

Module 3: Validated Protocols

Do not rely on generic "alkylation" procedures.[3] Use these targeted protocols designed for

Protocol A: The "Tight Ion Pair" Method (Recommended)

Best for: Difficult substrates where high C-selectivity is critical.

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvent: Add anhydrous THF (Tetrahydrofuran).

-

Why: THF is moderately polar but weakly coordinating, allowing ion pairing to persist.

-

-

Base: Add NaH (Sodium Hydride) (1.1 eq) at 0°C.

-

Why: Na

is smaller than K

-

-

Substrate: Add 2-acetylindane (1.0 eq) dropwise. Stir for 30 min to ensure complete enolate formation.

-

Observation: Evolution of H

gas. Solution often turns yellow/orange.

-

-

Electrophile: Add Alkyl Iodide (1.1 - 1.2 eq).

-

Why: Iodide is a "soft" leaving group, matching the "soft" nature of the Carbon nucleophile.

-

-

Reaction: Warm to room temperature or reflux (depending on alkyl halide sterics).

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.

Protocol B: The Phase Transfer Catalysis (PTC) Method

Best for: Scale-up or when anhydrous conditions are difficult.

-

System: Toluene (organic phase) and 50% NaOH (aqueous phase).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5-10 mol%).

-

Mechanism: The enolate is formed at the interface. While quaternary ammonium cations are large (usually favoring O-alkylation), in non-polar solvents like Toluene, the tight ion pair is forced to stay together, often preserving C-selectivity due to the solvent's inability to solvate the oxygen charge.

-

Warning: If O-alkylation persists here, switch back to Protocol A with Lithium bases.

-

Module 4: Frequently Asked Questions (FAQ)

Q: I am using DMF/K

-

Solution: Switch to Acetone/K

CO

Q: Can I use LDA or LiHMDS?

A: Yes. Lithium bases (LiHMDS, LDA) are excellent for C-alkylation because the Lithium (Li

-

Tip: Perform the reaction in THF at -78°C to 0°C.

Q: My product is a mixture of C-alkyl and O-alkyl. Can I convert the O-alkyl back? A: Generally, no. O-alkylated products (enol ethers) are stable under basic conditions. However, they are acid-labile. Treating the mixture with mild acid (dilute HCl) will hydrolyze the enol ether back to the starting material (2-acetylindane), allowing you to separate the stable C-alkylated product (which is a ketone and less prone to hydrolysis) or recycle the starting material.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.[3] (Chapter on Alkylation of Enolates).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-17: The Ambident Nature of Enolates).

-

Reutov, O. A., & Kurts, A. L. (1967). Advances in the Chemistry of Ambident Anions. Russian Chemical Reviews. (Seminal work on HSAB application to enolates).

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

Technical Support Center: Purification Strategies

Guide Topic: Troubleshooting and Removal of 2-ethyl-2-(4-oxazolyl)indane Impurity Document ID: TSC-PUR-08A Prepared by: Senior Application Scientist, Purification & Separation Division

Introduction for the Modern Researcher

In pharmaceutical development, the path from a promising lead compound to a pure, safe, and effective Active Pharmaceutical Ingredient (API) is invariably challenged by the presence of impurities. These unwanted chemical entities can arise from starting materials, synthetic byproducts, or degradation. This guide provides a focused, in-depth technical resource for researchers, scientists, and process chemists grappling with a particularly challenging type of impurity: a structural isomer.

Specifically, we will address the removal of 2-ethyl-2-(4-oxazolyl)indane from a hypothetical API, which we will assume is a closely related structural isomer, such as 2-ethyl-2-(2-oxazolyl)indane or another indane derivative. The strategies outlined here are built on fundamental physicochemical principles and are broadly applicable to the separation of other closely related molecular structures. Our goal is not just to provide protocols, but to illuminate the causality behind them, empowering you to make informed decisions in your own purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you quickly diagnose your purification challenge and select an appropriate starting point.

Q1: What are the likely sources of the 2-ethyl-2-(4-oxazolyl)indane impurity?

A1: Understanding the origin of an impurity is critical for developing a robust control strategy. For a structural isomer like this, the primary sources are typically:

-

Non-Regioselective Synthesis: In many synthetic routes for forming heterocyclic rings like oxazoles, there can be a lack of complete regioselectivity, leading to the formation of multiple positional isomers.[1]

-

Isomeric Starting Materials: The impurity may be present in one of the key starting materials and persist through the synthetic sequence.

-

Rearrangement/Degradation: Under certain conditions (e.g., pH, heat), the desired API could potentially undergo a chemical rearrangement to form the more stable isomeric impurity.

Q2: What are the key physicochemical differences between my API and this impurity that I can exploit for separation?

A2: Since isomers have the same molecular formula and weight, separation must rely on subtle differences in their three-dimensional structure and resulting physical properties.[2] Key differences to investigate include:

-

Dipole Moment & Polarity: The position of the nitrogen and oxygen atoms in the oxazole ring will alter the molecule's overall dipole moment. This slight difference in polarity is often the most effective handle for separation by chromatography.

-

Crystallinity and Lattice Energy: Structural isomers often exhibit different crystal packing efficiencies, leading to variations in melting point, solubility, and the ability to form stable crystals. This is the basis for purification by crystallization.[]

-

Molecular Shape and Size: The length-to-breadth ratio of the molecules may differ slightly, which can be exploited by specialized chromatographic stationary phases that separate based on molecular geometry.[4]

-

pKa (Basicity): The nitrogen atom in the oxazole ring is weakly basic. The exact pKa value may differ slightly between isomers due to subtle electronic effects, which can sometimes be used for pH-mediated extractions.

Q3: Which analytical techniques are best for monitoring the removal of this impurity?

A3: Accurate and precise analytical monitoring is the cornerstone of any purification process.[5]

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying organic impurities.[5] A well-developed HPLC method is essential for determining the purity of your fractions and the final API. Biphenyl or Phenyl-Hexyl stationary phases are often excellent starting points for separating aromatic isomers, as they provide unique selectivity.[6]

-

Gas Chromatography (GC): If your compound and the impurity are sufficiently volatile and thermally stable, GC can offer very high resolution for separating isomers.[4][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish between isomers, using it as a detector for HPLC provides confirmation that the peak you are tracking corresponds to the correct mass, helping to differentiate it from other potential impurities.[6]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice and workflows for the three primary purification techniques applicable to this problem.

Guide 1: Chromatographic Purification

Chromatography is often the most effective method for separating closely related structural isomers due to its high resolving power.[2][8][9] The choice of stationary phase and mobile phase is critical.

Workflow for Chromatographic Method Development

Caption: Chromatographic purification workflow.

Troubleshooting Common Chromatography Issues

-

Problem: Poor or No Separation (Co-elution).

-

Causality: The selected stationary and mobile phases do not sufficiently differentiate the polarity or shape of the API and the impurity.

-

Solution:

-

Change Stationary Phase: Standard C18 columns separate primarily on hydrophobicity, which is often identical for isomers. Switch to a column that offers alternative separation mechanisms. See Table 2 for recommendations.

-

Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[6] Introduce a low percentage of a different solvent like isopropanol or tetrahydrofuran.

-

Adjust Temperature: Running the column at a lower or higher temperature can sometimes improve resolution.

-

-

-

Problem: Low Recovery from Preparative Chromatography.

-

Causality: The compound may be adsorbing irreversibly to the silica gel or degrading on the column. The loading capacity may also have been exceeded.

-

Solution:

-

Check Compound Stability: Run a small-scale experiment where you dissolve the API in the mobile phase and let it stand for several hours before analyzing by HPLC to check for degradation.

-

Reduce Loading: Overloading the column is a common cause of poor separation and recovery. As a rule of thumb, start with a loading of 1% by mass relative to the stationary phase.

-

Use an Alternative Sorbent: If working in normal phase, consider using a less acidic sorbent like alumina or a bonded phase like diol.

-

-

Data-Driven Method Selection

| Parameter | Normal Phase (NP) | Reverse Phase (RP) | Rationale & Expert Insights |